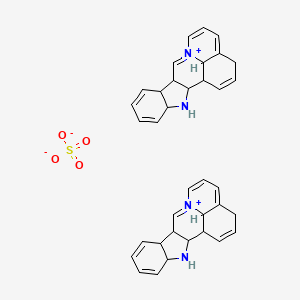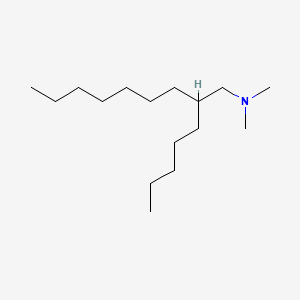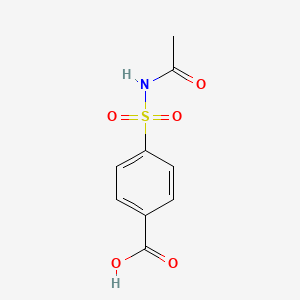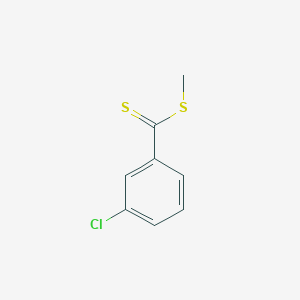
Methyl 3-chlorobenzene-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chlorobenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioate esters These compounds are characterized by the presence of a carbodithioate group (CS2) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chlorobenzene-1-carbodithioate typically involves the reaction of 3-chlorobenzene-1-carbodithioic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be represented by the following equation:
3-chlorobenzene-1-carbodithioic acid+methanol→methyl 3-chlorobenzene-1-carbodithioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chlorobenzene-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-chlorobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbodithioate group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of methyl 3-chlorobenzene-1-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This group can form strong bonds with metal surfaces, making it useful in applications such as molecular electronics. The compound’s reactivity is largely due to the presence of the C=S functionality, which can participate in various chemical reactions, including coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbodithioate esters: These compounds share the carbodithioate group but differ in the substituents on the benzene ring.
Benzyl thiomethyl ethers: These compounds have a similar sulfur-containing functional group but differ in their overall structure.
Uniqueness
Methyl 3-chlorobenzene-1-carbodithioate is unique due to the presence of both the carbodithioate group and the chlorine substituent on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form strong interactions with metal surfaces, making it particularly valuable in molecular electronics .
Propriétés
Numéro CAS |
108593-00-6 |
|---|---|
Formule moléculaire |
C8H7ClS2 |
Poids moléculaire |
202.7 g/mol |
Nom IUPAC |
methyl 3-chlorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7ClS2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 |
Clé InChI |
HMZRYVPLFTYRMO-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
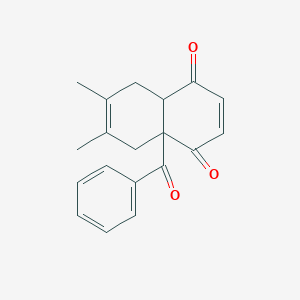

![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


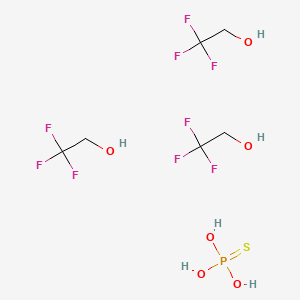
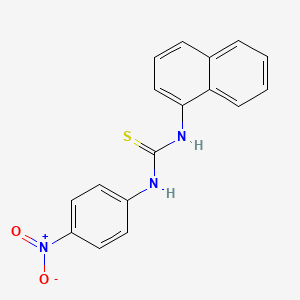
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
